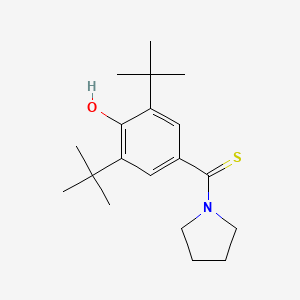
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis
Compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Wissenschaftliche Forschungsanwendungen
Psychoactive Research and Toxicity Assessment
The compound SMR000198419 belongs to the NBOMe class, which includes derivatives of mescaline (2C phenethylamines) modified by the introduction of a N-2-methoxybenzyl group. These compounds exhibit potent psychedelic effects. Researchers have investigated their in vitro toxicity profile, particularly focusing on neuro- and hepatocytotoxicity . Notably:
Environmental Impact and Ecotoxicology
Zukünftige Richtungen
The toxicity profile of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” is still poorly understood, despite several reports highlighting cases of acute intoxication . Therefore, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate potential harmful effects .
Wirkmechanismus
Target of Action
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide, also known as SMR000198419, primarily targets the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological functions .
Mode of Action
SMR000198419 acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . The addition of the N-2-methoxybenzyl moiety to the compound massively increases its binding affinity to these serotonin receptor subtypes .
Biochemical Pathways
Upon activation of the 5-HT 2A/2C receptors, SMR000198419 affects the release of several neurotransmitters, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . This leads to alterations in neurotransmission, affecting various neurological functions .
Pharmacokinetics
The pharmacokinetics of SMR000198419 involve its absorption, distribution, metabolism, and excretion (ADME). Peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The compound was still present in the brain 8 hours after administration . .
Result of Action
The activation of 5-HT 2A/2C receptors by SMR000198419 leads to significant changes at the molecular and cellular levels. It has been reported to induce alterations in neurotransmission, affect short-term memory, locomotor function, and anxiety . These effects are likely the result of complex interactions between neurotransmitter pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SMR000198419. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s interaction with its environment, including its ability to cross biological membranes, can significantly impact its pharmacological effects.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-6-5-8-13(15(11)18(20)21)16(19)17-10-12-7-3-4-9-14(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATCQVIBBYAAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)



